Lipophilicity Enhancement vs. Unsubstituted Cyclobutanol
The target compound exhibits a significantly higher calculated lipophilicity compared to the unsubstituted parent, cyclobutanol. This difference is crucial for modulating membrane permeability and hydrophobic interactions [1]. The cLogP of 3,3-dicyclopropylcyclobutan-1-ol is 2.4, while that of cyclobutanol is approximately 0.36 [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.4 (XLogP3-AA) |
| Comparator Or Baseline | Cyclobutanol: ~0.36 (computed) |
| Quantified Difference | ~6.7-fold increase in logP units (2.04 log units) |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
A cLogP of 2.4 is within the ideal range for oral bioavailability, whereas cyclobutanol's low value suggests poor membrane permeability, making the target compound a superior scaffold for lead optimization.
- [1] PubChem. (2025). Compound Summary for CID 167725223, 3,3-Dicyclopropylcyclobutan-1-ol. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 7815, Cyclobutanol. National Library of Medicine. View Source
